

# Rebastinib Clinical Trial Outcomes at a Glance

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## Compound Focus: Rebastinib

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Cancer Type	Trial Phase	Key Efficacy Findings	Safety & Tolerability	Combination Therapies	References
HER2-Negative Metastatic Breast Cancer	Phase Ib	<b>ORR:</b> 22% (5/23 evaluable patients). Significant decrease in CTCs. Pharmacodynamic evidence of TIE2 inhibition.	Most common TEAEs: anemia (85%), fatigue (78%), anorexia (67%), leukopenia (67%). Increased intraocular pressure at 100 mg dose.	Paclitaxel or Eribulin	[1]
Chronic / Acute Myeloid Leukemia (CML/AML)	Phase I	<b>CML:</b> 8 complete hematologic responses in 40 evaluable patients (4 had T315I mutation). <b>AML:</b> No responses in 5 patients. Insufficient clinical benefit for continued development.	DLTs: dysarthria, muscle weakness, peripheral neuropathy. MTD: 150 mg (tablets) twice daily.	Single Agent	[2]
Ovarian Cancer	Preclinical (Murine Model)	Rebastinib + chemotherapy (carboplatin/paclitaxel) extended median survival vs	Well-tolerated in mouse model when administered in diet. Altered gene expression in tumor	Carboplatin & Paclitaxel	[3]

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		chemotherapy alone (132.5 vs 127 days). Increased cytotoxic T cells in ascites.	cells and macrophages.		
Colorectal Cancer (CRC)	Preclinical	Suppressed tumor growth in immunocompetent models. Enhanced CD8+ T cell activation and tumor infiltration. Modulated immune microenvironment via FGR-AKT-SP1-DKK1 axis.	Efficacy was T-cell-mediated, more effective in immunocompetent vs. immunocompromised mice.	Potential for Immunotherapy	[4]
Triple-Negative Breast Cancer (TNBC)	Preclinical	Demonstrated antitumor activity in vitro and in vivo (MDA-MB-231 and MDA-MB-468 xenograft models). Induced G0/G1 cell cycle arrest.	High oral bioavailability and reasonable safety in ADME/PK studies. Suggests a complex mechanism beyond CDK16 inhibition.	Not Specified	[5]

## Detailed Clinical Data and Experimental Protocols

To support the data in the summary table, here is a deeper look into the clinical findings and the methodologies used in key trials.

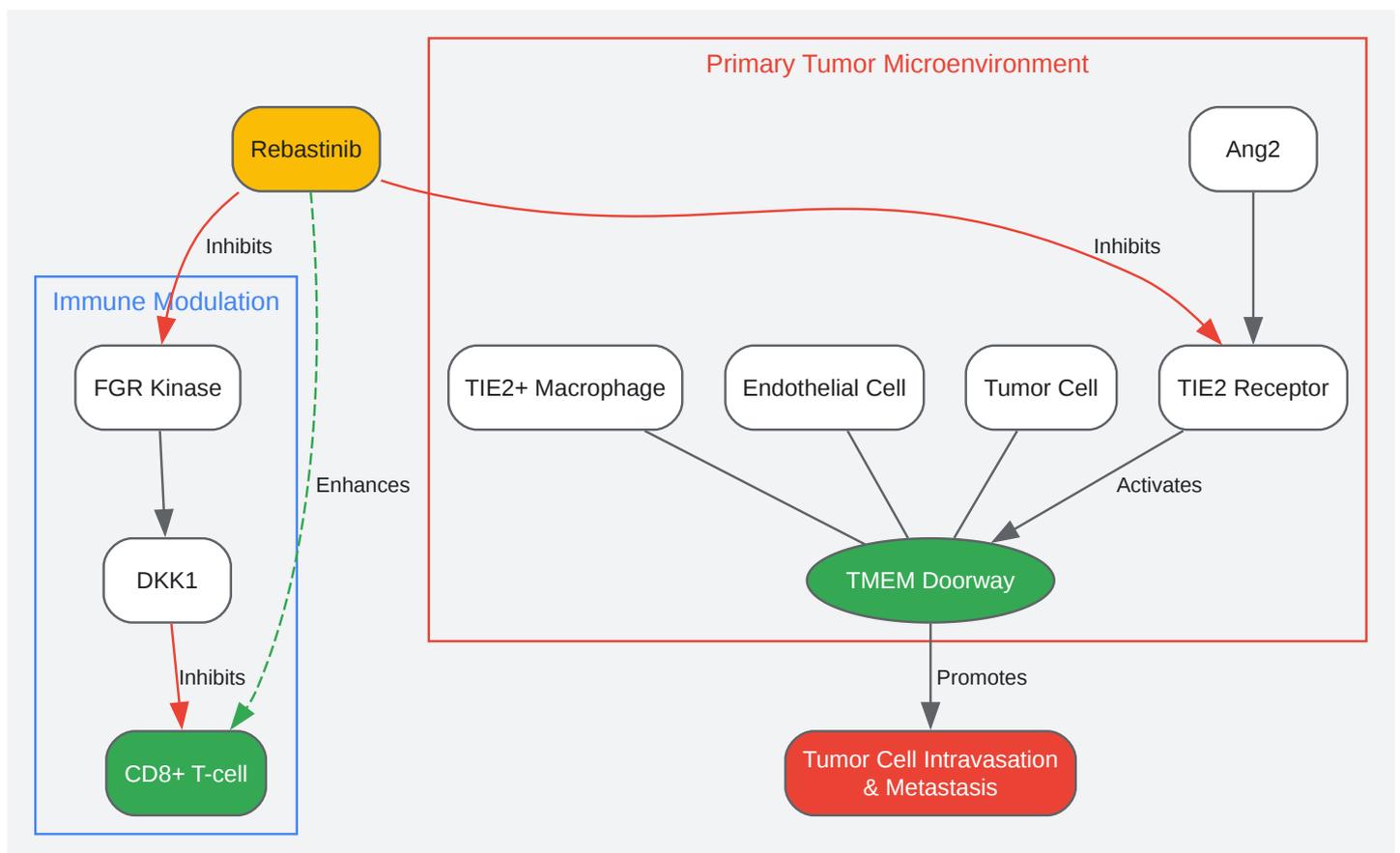
- **Metastatic Breast Cancer (Phase Ib):** This study enrolled 27 patients to assess safety and pharmacodynamics. Patients received **rebastinib** (50 mg or 100 mg orally twice daily) combined with standard chemotherapies. **Pharmacodynamic evidence** of TIE2 blockade was confirmed by a significant increase in angiopoietin-2 levels, a compensatory response to receptor inhibition. The **Recommended Phase II Dose (RP2D)** was established at 50 mg or 100 mg twice daily [1].

- **Leukemia (Phase I):** This first-in-human, dose-finding study involved 57 patients with relapsed/refractory CML or AML. The primary objective was to establish the **Maximum Tolerated Dose (MTD)** and safety profile. While complete hematologic responses were observed in CML, including in patients with the resistant T315I mutation, the overall clinical benefit was deemed insufficient to justify further development in leukemias. This led to the repurposing of **rebastinib** towards solid tumors via its potent TIE2 inhibition [2].

## Mechanism of Action and Signaling Pathways

**Rebastinib** is a small molecule, switch control inhibitor that targets multiple tyrosine kinases. Its primary and most potent target is the **TIE2 receptor** (TEK) [6] [7]. It also inhibits other kinases including **ABL1** (including the T315I mutant), **FLT3**, and **FGR** [4] [2].

The following diagram illustrates its multi-faceted mechanism of action in the tumor microenvironment, particularly its role in inhibiting metastasis via the TIE2 pathway.



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The diagram shows two primary mechanisms:

- **Inhibition of TIE2 and Metastasis:** In the primary tumor, **rebastinib** blocks the TIE2 receptor on endothelial cells and pro-tumoral macrophages. This disrupts the function of **TMEM doorways**, specialized sites where tumor cells enter the bloodstream (intravasation), thereby reducing metastasis [6].
- **Immune Modulation:** In colorectal cancer models, **rebastinib** inhibits the kinase **FGR**, which downregulates the protein **DKK1** via the PI3K-AKT-SP1 signaling cascade. Lower DKK1 levels enhance the activation and tumor-killing function of **CD8+ T-cells**, potentially turning "cold" tumors "hot" and improving response to immunotherapy [4].

## Key Takeaways for Researchers

- **Repurposing from Leukemia to Solid Tumors:** Initial development was for leukemia, but **rebastinib** found its niche in solid tumors due to potent TIE2 inhibition, affecting tumor vasculature, metastasis, and the immune microenvironment [6] [2].
- **Promising Combinatorial Strategy:** The most compelling outcomes involve combinations: with chemotherapy in breast and ovarian cancers, and potentially with immunotherapy in colorectal cancer by modulating the immune landscape [1] [4] [3].
- **Dual Antitumor Mechanism:** **Rebastinib** acts on both tumor vasculature/metastasis and immune cells, offering a multifaceted approach to cancer therapy [6] [4].

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